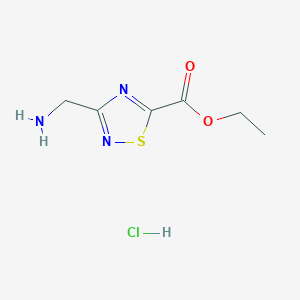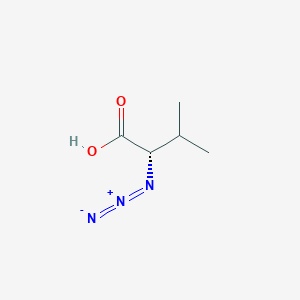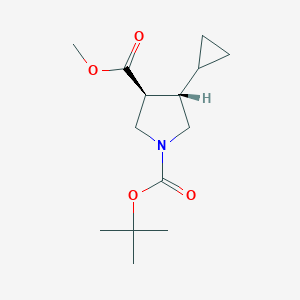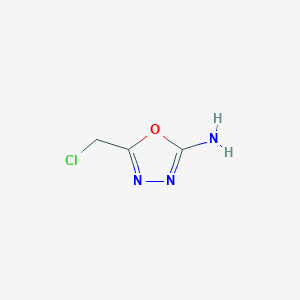
ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride, also known as EAMTCH, is an organic compound that has been widely used in various scientific research applications. It has been used as an inhibitor in the synthesis of many organic compounds, as an antidote for various toxins, and as an anti-inflammatory agent. EAMTCH has also been studied for its potential use in the treatment of a variety of diseases and conditions.
科学的研究の応用
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride has been widely used in various scientific research applications. It has been used as an inhibitor in the synthesis of many organic compounds, as an antidote for various toxins, and as an anti-inflammatory agent. It has also been studied for its potential use in the treatment of a variety of diseases and conditions.
作用機序
The exact mechanism of action of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the synthesis of organic compounds. It is also believed to act as an antioxidant and anti-inflammatory agent, and to have some antifungal and antibacterial activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of organic compounds, to act as an antioxidant and anti-inflammatory agent, and to have some antifungal and antibacterial activity. It has also been found to have some anti-cancer and anti-viral activity.
実験室実験の利点と制限
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound is toxic and should be handled with care. It is also important to note that this compound is not approved for use in humans or animals, and should only be used in laboratory experiments.
将来の方向性
The potential applications of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride are still being explored, and there are a number of possible future directions for research. These include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential use in the treatment of a variety of diseases and conditions. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new and improved therapeutic agents. Finally, further research could also lead to the development of more efficient and cost-effective synthesis methods.
合成法
The synthesis of ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride is a two-step process. The first step involves the reaction of ethyl 3-aminomethyl-1,2,4-thiadiazole-5-carboxylate with hydrochloric acid. This reaction produces this compound. The second step involves the purification of the product to obtain a pure sample of this compound.
特性
IUPAC Name |
ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-11-6(10)5-8-4(3-7)9-12-5;/h2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBJKRLHWKZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803607-44-4 |
Source


|
| Record name | 1,2,4-Thiadiazole-5-carboxylic acid, 3-(aminomethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)






![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)

